

An In-Depth Technical Guide to the Structural Biology of Fisogatinib-FGFR4 Interaction

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biochemical interactions between **Fisogatinib** (BLU-554) and its target, Fibroblast Growth Factor Receptor 4 (FGFR4). This document delves into the molecular basis of **Fisogatinib**'s potent and selective inhibition, offering detailed insights into the binding kinetics, structural determinants, and the experimental methodologies used to elucidate this interaction.

Introduction: Targeting the FGF19-FGFR4 Signaling Axis in Cancer

The Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling pathway is a critical regulator of bile acid homeostasis and hepatocyte proliferation.[1][2] Aberrant activation of this pathway, often driven by FGF19 overexpression, is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[2][3] **Fisogatinib** (BLU-554) is a potent, selective, and orally bioavailable small-molecule inhibitor designed to target FGFR4.[4][5] It functions as an irreversible inhibitor, forming a covalent bond with a unique cysteine residue within the FGFR4 kinase domain, thereby blocking its catalytic activity and downstream signaling.[6][7] This targeted approach has shown promising clinical activity in patients with FGF19-positive HCC, validating FGFR4 as a therapeutic target.[2][8]



Quantitative Analysis of Fisogatinib-FGFR4 Interaction

The interaction between **Fisogatinib** and FGFR4 has been characterized by its high potency and selectivity. The following tables summarize the key quantitative data available for this interaction.

Table 1: Inhibitory Potency of Fisogatinib against FGFR Family Kinases

Kinase	IC50 (nM)	Source
FGFR4	5	[4]
FGFR1	624 - 2203	[9]
FGFR2	624 - 2203	[9]
FGFR3	624 - 2203	[9]

Table 2: Crystallographic Data for **Fisogatinib**-FGFR4 Complex



PDB ID	6NVK	
Molecule	Fibroblast growth factor receptor 4	_
Ligand	N-((3S,4S)-3-((6-(2,6-dichloro- 3,5- dimethoxyphenyl)quinazolin-2- yl)amino)tetrahydro-2H-pyran- 4-yl)acrylamide (Fisogatinib)	
Method	X-RAY DIFFRACTION	_
Resolution	2.30 Å	[10]
R-Value Work	0.214	[10]
R-Value Free	0.266	[10]
Deposited	2019-02-05	_
Released	2019-07-10	

Structural Basis of Fisogatinib-FGFR4 Recognition and Covalent Inhibition

The high selectivity of **Fisogatinib** for FGFR4 is attributed to its unique covalent binding mechanism. **Fisogatinib** targets a non-catalytic cysteine residue, Cys552, located in the hinge region of the FGFR4 kinase domain.[6][7] This cysteine is not conserved in other FGFR family members (FGFR1-3), which have a tyrosine at the equivalent position.[7]

The interaction begins with the non-covalent binding of **Fisogatinib** to the ATP-binding pocket of FGFR4. The acrylamide moiety of **Fisogatinib** is then positioned in close proximity to the thiol group of Cys552, facilitating a Michael addition reaction. This results in the formation of a stable covalent bond between the β -carbon of the acrylamide and the sulfur atom of Cys552, leading to irreversible inhibition of the kinase.[9][11]

Covalent Binding Mechanism: Michael Addition



The covalent modification of Cys552 by **Fisogatinib** proceeds via a Michael addition reaction. This reaction involves the nucleophilic attack of the deprotonated thiol group (thiolate) of the cysteine residue on the electrophilic β -carbon of the α,β -unsaturated carbonyl system of the acrylamide warhead.

Caption: Covalent bond formation via Michael addition.

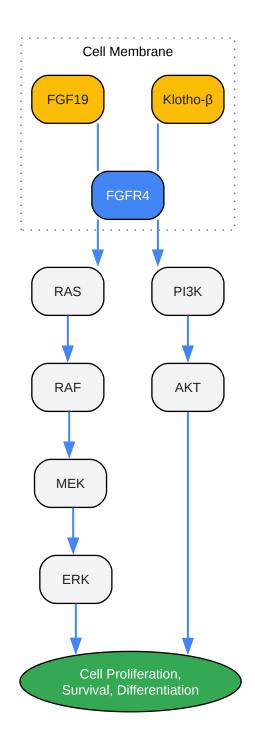
Signaling Pathways and Experimental Workflows

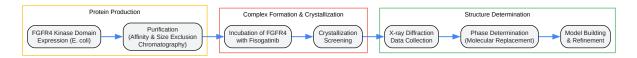
The following diagrams illustrate the FGFR4 signaling pathway, a typical experimental workflow for determining the crystal structure of the **Fisogatinib**-FGFR4 complex, and the logic of **Fisogatinib**'s inhibitory action.

FGFR4 Signaling Pathway

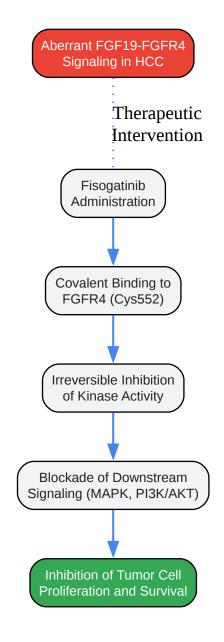
Activation of FGFR4 by its ligand, FGF19, in conjunction with the co-receptor Klotho-β (KLB), triggers a cascade of downstream signaling events. This primarily involves the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.











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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Structural Biology of Fisogatinib-FGFR4 Interaction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606208#structural-biology-of-fisogatinib-fgfr4-interaction]

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